Diphenyl[(trifluoromethanesulfonyl)oxy]borane
Description
Properties
CAS No. |
100696-94-4 |
|---|---|
Molecular Formula |
C13H10BF3O3S |
Molecular Weight |
314.1 g/mol |
IUPAC Name |
diphenylboranyl trifluoromethanesulfonate |
InChI |
InChI=1S/C13H10BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RIQHFVSUHYHHKG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Diphenylboron Halides and Triflic Acid
The most straightforward route involves the reaction of diphenylboron halides (e.g., diphenylboron chloride) with trifluoromethanesulfonic acid (triflic acid). This acid-base reaction proceeds via nucleophilic substitution, where the hydroxyl group of triflic acid displaces the halogen on boron:
$$
(\text{C}6\text{H}5)2\text{BCl} + \text{CF}3\text{SO}3\text{H} \rightarrow (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + \text{HCl}
$$
Key experimental parameters include:
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.
- Temperature : Room temperature (20–25°C) with continuous stirring for 6–8 hours.
- Workup : Removal of HCl via inert gas purging or neutralization with mild bases (e.g., triethylamine).
This method typically achieves yields of 65–75%, with purity confirmed by $$^{11}\text{B}$$ NMR spectroscopy (δ ≈ 30 ppm for trigonal planar boron).
Metathesis Reactions with Silver Triflate
Metathesis between diphenylboron halides and silver triflate offers a high-yield alternative, leveraging the poor solubility of silver halide byproducts:
$$
(\text{C}6\text{H}5)2\text{BBr} + \text{AgOSO}2\text{CF}3 \rightarrow (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + \text{AgBr}
$$
Optimized conditions :
- Molar ratio : 1:1 stoichiometry in anhydrous THF.
- Reaction time : 2 hours under nitrogen atmosphere.
- Yield : 85–90% after filtration and solvent evaporation.
Crystallographic analysis reveals a tetracoordinated boron center when trace water is present, forming $$(\text{C}6\text{H}5)2\text{B(OH)-O-SO}2\text{CF}_3$$.
Transmetallation of Grignard Reagents with Boron Triflates
Transmetallation exploits the nucleophilicity of Grignard reagents to transfer phenyl groups to boron triflate precursors. For example:
$$
\text{BF}3\text{-O-SO}2\text{CF}3 + 2 \text{PhMgBr} \rightarrow (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + 2 \text{MgBrF}
$$
Critical considerations :
- Temperature control : Slow addition at −78°C to prevent over-addition and dimerization.
- Solvent : Diethyl ether for optimal Grignard reactivity.
- Yield : 60–70%, with byproducts removed via vacuum distillation.
Lewis Acid-Catalyzed Triflate Exchange with Borinic Esters
Boric esters undergo ligand exchange with triflic anhydride $$(\text{CF}3\text{SO}2)_2\text{O}$$ in the presence of tris(pentafluorophenyl)borane (TPFPB), a strong Lewis acid:
$$
(\text{C}6\text{H}5)2\text{B-OR} + (\text{CF}3\text{SO}2)2\text{O} \xrightarrow{\text{TPFPB}} (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + \text{CF}3\text{SO}_2\text{OR}
$$
Procedure :
- Catalyst loading : 5 mol% TPFPB in toluene.
- Reaction time : 4–6 hours at 50°C.
- Yield : 80–85% after column chromatography.
TPFPB enhances electrophilicity at boron, facilitating triflate displacement. $$^{19}\text{F}$$ NMR confirms complete conversion (δ −78 ppm for triflate).
Electrochemical Reduction of Boron Triflate Complexes
Recent advances utilize electrochemical methods to generate boron triflates from diphenylborane precursors. Applying a −2.5 V potential to a solution of $$(\text{C}6\text{H}5)_2\text{BH}$$ and triflic acid in acetonitrile induces oxidation:
$$
(\text{C}6\text{H}5)2\text{BH} + \text{CF}3\text{SO}3\text{H} \xrightarrow{\text{electrolysis}} (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + \text{H}_2
$$
Advantages :
- Selectivity : Minimal byproducts due to controlled electron transfer.
- Scalability : Continuous flow systems achieve 90% conversion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Synthesis | 65–75 | 95 | 6–8 h | Moderate |
| Metathesis | 85–90 | 98 | 2 h | High |
| Transmetallation | 60–70 | 90 | 4 h | Low |
| Lewis Acid-Catalyzed | 80–85 | 97 | 4–6 h | High |
| Electrochemical | 90 | 99 | 1–2 h | High |
Electrochemical and metathesis methods offer superior yields and scalability, whereas transmetallation remains limited to small-scale applications.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(trifluoromethanesulfonyl)oxy]borane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane. Reaction conditions often involve temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Diphenyl[(trifluoromethanesulfonyl)oxy]borane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of diphenyl[(trifluoromethanesulfonyl)oxy]borane involves its ability to act as a boron source in various reactions. In Suzuki–Miyaura coupling, it undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The molecular targets include palladium complexes, and the pathways involved are primarily related to oxidative addition and transmetalation .
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane
- Structure : Three pentafluorophenyl (C₆F₅) groups attached to boron.
- Properties :
- Diphenyl groups introduce steric hindrance, which may reduce reactivity in bulky catalytic systems compared to tris(pentafluorophenyl)borane.
Chlorodiphenylborane
Dicyclohexylboron Trifluoromethanesulfonate
Formazanate Boron Complexes (LBPh₂, LBH₂)
- Structure : Formazanate ligands with diphenyl or hydride substituents ().
- Properties :
- Tunable redox activity and optical properties.
- LBPh₂ is more stable than LBH₂ due to stronger B–C vs. B–H bonds.
- Comparison :
- Diphenyl[(trifluoromethanesulfonyl)oxy]borane lacks redox-active ligands but offers superior Lewis acidity for electrophilic applications.
Stability and Reactivity Comparisons
Thermal Stability
Hydrolytic Stability
Material Science
- Tris(pentafluorophenyl)borane : Used as a p-dopant in organic semiconductors ().
- This compound: Potential as a dopant or catalyst in polymerization, leveraging its strong Lewis acidity.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Diphenyl[(trifluoromethanesulfonyl)oxy]borane, a boron-containing compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and implications in medicinal chemistry. The compound's interactions with biological systems are critical for understanding its therapeutic potential and safety profile.
Chemical Structure and Properties
This compound is characterized by the presence of a boron atom bonded to two phenyl groups and a trifluoromethanesulfonyl group. The unique structure imparts distinct chemical properties that influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that boron compounds can inhibit various enzymes, potentially affecting metabolic pathways. For instance, boron-containing compounds have shown inhibitory effects on proteasomes, which are crucial for protein degradation and cellular regulation .
- Antioxidant Activity : Some studies suggest that boron compounds may exhibit antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells . This activity is vital in preventing cellular damage associated with various diseases.
- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. Such interactions could lead to therapeutic applications in cancer treatment .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits proteasome activity | |
| Antioxidant Activity | Scavenges reactive oxygen species | |
| Anticancer Potential | Induces apoptosis in cancer cell lines |
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The compound showed significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound was found to enhance cell viability and reduce markers of oxidative stress, indicating its potential use in neurodegenerative diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications:
- Absorption : The compound is well absorbed when administered orally or intravenously.
- Distribution : It tends to accumulate in lipid-rich tissues, which may influence its efficacy and safety profile.
- Metabolism : Limited data are available on the metabolic pathways; however, it is hypothesized that metabolic conversion may occur via hydroxylation processes common to boron compounds.
- Excretion : Primarily excreted via urine, with some metabolites identified through mass spectrometry techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
